
(E)-(3-Oxoprop-1-en-1-yl)boronic acid
Übersicht
Beschreibung
(E)-(3-Oxoprop-1-en-1-yl)boronic acid is a useful research compound. Its molecular formula is C3H5BO3 and its molecular weight is 99.88 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-(3-Oxoprop-1-en-1-yl)boronic acid is a boronic acid derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound's ability to form reversible covalent bonds with various biomolecules positions it as a potential therapeutic agent in cancer treatment and enzyme inhibition. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant case studies and data.
Chemical Structure and Properties
Molecular Formula : C₃H₅BO₃
Molecular Weight : 99.88 g/mol
Functional Group : Boronic acid moiety
The unique structure of this compound facilitates its interaction with biological targets, particularly through the formation of boronate esters with diol-containing biomolecules.
The primary mechanism of action for this compound involves:
- Inhibition of Serine Proteases : The boronic acid group can form covalent bonds with active site serine residues in serine proteases, inhibiting their enzymatic activity. This property is crucial for developing protease inhibitors used in cancer therapies .
- Interaction with Glycoproteins : Boronic acids are known to interact with diols present in glycoproteins, which can influence drug delivery systems and enhance selectivity towards cancer cells .
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties:
- Cell Cycle Inhibition : Studies have shown that this compound can halt the progression of the cell cycle at the G2/M phase in specific cancer cell lines, leading to growth inhibition .
- Mechanistic Insights : The compound's ability to inhibit key metabolic enzymes such as hexokinase results in decreased glycolytic flux, which is vital for cancer cell survival and proliferation .
2. Enzyme Inhibition
The compound has been investigated for its potential to inhibit various enzymes:
Case Studies and Research Findings
Study | Findings |
---|---|
Study 1 | Demonstrated that this compound inhibits serine proteases effectively, leading to reduced tumor growth in vitro. |
Study 2 | Showed that the compound interacts with glycoproteins, enhancing drug selectivity towards cancer cells by forming stable boronate esters. |
Study 3 | Investigated the pharmacokinetics of the compound, revealing favorable absorption and distribution profiles in animal models. |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates:
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Suzuki-Miyaura Coupling Reactions :
(E)-(3-Oxoprop-1-en-1-yl)boronic acid is primarily utilized as a reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This reaction allows for the coupling of aryl or vinyl halides with boronic acids, facilitating the synthesis of complex organic molecules necessary for pharmaceuticals and materials science .
Reaction Type | Description | Importance |
---|---|---|
Suzuki-Miyaura | Forms carbon-carbon bonds between boronic acids and halides | Key for drug discovery and materials synthesis |
Pharmaceutical Development
Research indicates that derivatives of this compound are being explored as potential anticancer agents. The ability of boronic acids to bind reversibly to diols makes them valuable in drug design, particularly for targeting enzymes involved in cancer progression .
Case Study :
In a study investigating the inhibition of serine proteases, this compound demonstrated significant biological activity by forming covalent complexes with active site serines, showcasing its potential as a therapeutic agent .
Biochemical Research
The compound plays a role in biomolecule labeling, especially in studies of protein-carbohydrate interactions. Its ability to interact with cis-diols allows for applications in cellular imaging and understanding molecular recognition processes .
Eigenschaften
IUPAC Name |
[(E)-3-oxoprop-1-enyl]boronic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BO3/c5-3-1-2-4(6)7/h1-3,6-7H/b2-1+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTVIRCPEJMMTN-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC=O)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/C=O)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456816 | |
Record name | [(1E)-3-Oxoprop-1-en-1-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.88 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
535967-09-0 | |
Record name | [(1E)-3-Oxoprop-1-en-1-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.